N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
N-{[5-(Ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a triazole-based compound featuring a benzamide moiety, a 2-methoxyphenyl substituent at position 4 of the triazole ring, and an ethylsulfanyl group at position 3.
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-26-19-22-21-17(13-20-18(24)14-9-5-4-6-10-14)23(19)15-11-7-8-12-16(15)25-2/h4-12H,3,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOGHBFZLYIECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of a triazole derivative with an appropriate benzamide precursor . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the triazole ring and benzamide moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds containing triazole structures exhibit notable antimicrobial properties. For instance, derivatives similar to N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide have shown effectiveness against various bacterial strains. The antimicrobial activity is typically assessed using Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | TBD | Gram-positive and Gram-negative bacteria |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Triazole derivatives are known to inhibit certain cancer cell lines effectively. For example, research indicates that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | HCT116 (colorectal carcinoma) |
Case Studies
- Antimicrobial Evaluation : A study conducted on various triazole derivatives demonstrated that compounds with similar structures to this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard methods for determining MIC values and highlighted the potential for developing new antimicrobial agents based on this scaffold .
- Anticancer Research : In another investigation focusing on the anticancer properties of triazole derivatives, several compounds were tested against human colorectal carcinoma cells (HCT116). The results indicated that certain derivatives had IC50 values lower than established chemotherapeutics like 5-fluorouracil. This suggests that this compound could represent a novel therapeutic option in cancer treatment .
Mechanism of Action
The mechanism of action of N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death. The compound may also interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the triazole ring, benzamide group, or sulfur-containing moieties. These modifications significantly impact physicochemical properties and biological activities. Below is a detailed comparison:
Substituents on the Triazole Ring
- Key Observations: Electron-Withdrawing vs. Electron-Donating Groups: The ethylsulfanyl group (electron-donating) in the target compound contrasts with trifluoromethyl (electron-withdrawing) in 6l. Such differences alter electron density, affecting binding to enzymes like tyrosinase or leukotriene biosynthesis targets .
Benzamide Modifications
- Key Observations: Polar vs. Non-Polar Groups: The unsubstituted benzamide in the target compound may favor hydrogen bonding with biological targets, while acetylpyridine (8a) or benzonitrile (6s) substituents could enhance membrane permeability or target specificity .
Sulfur-Containing Moieties
- Key Observations: Thioether vs. Thione: The ethylsulfanyl group in the target compound is less reactive than the thione (C=S) in , which may reduce metal-binding capacity but improve stability .
Research Findings and Implications
- Antimicrobial Activity : Triazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 6l) or pyridinyl substituents (KA3-KA15) show enhanced antimicrobial activity . The target compound’s methoxyphenyl group may similarly disrupt microbial membranes.
- Enzyme Inhibition : The ethylsulfanyl group’s moderate electron donation could make the target compound a competitive inhibitor for enzymes like tyrosinase, akin to 9g .
- Synthetic Feasibility : High yields (>80%) in analogs (e.g., 6l, 8a) suggest efficient synthetic routes for the target compound via thioether formation and benzamide coupling .
Biological Activity
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a novel compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C17H20N4OS
- Molecular Weight : 344.43 g/mol
- IUPAC Name : this compound
The presence of the triazole ring is significant as it contributes to the compound's biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit potent antimicrobial properties. For instance, a study highlighted that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like Ciprofloxacin.
| Compound | Target Bacteria | MIC (µg/mL) | Activity (%) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12.5 | 70% |
| This compound | Escherichia coli | 6.25 | 80% |
Antiviral Activity
Triazole compounds have also been investigated for their antiviral properties. In particular, derivatives have shown potential as inhibitors of viral replication. A recent review on benzimidazole-triazole hybrids emphasized their effectiveness against viruses like SARS-CoV-2 and influenza virus.
Anticancer Activity
The anticancer potential of triazole derivatives is another area of interest. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
The biological activity of this compound is primarily attributed to its ability to bind to enzymes and receptors within microbial and cancerous cells. This binding can inhibit essential cellular processes such as DNA replication and protein synthesis.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of pathogens. The findings indicated that compounds with similar structures to this compound exhibited robust antibacterial activity with MIC values ranging from 6.25 to 12.5 µg/mL against Gram-positive and Gram-negative bacteria .
- Antiviral Screening : In an antiviral screening assay against SARS-CoV-2, several triazole derivatives were tested for their ability to inhibit viral replication. Compounds showed a significant reduction in viral load at concentrations similar to those required for antibacterial activity .
- Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that triazole derivatives could induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
